![molecular formula C20H15ClN2O3 B2447545 [4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate CAS No. 927089-50-7](/img/structure/B2447545.png)

[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

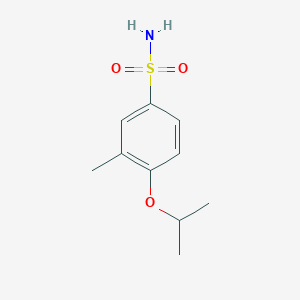

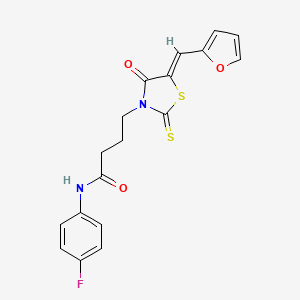

“[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic structure in many natural products and bioactive pharmaceuticals . The compound also includes a phenylcarbamoyl group and a chloropyridine group.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyridinium salts, which are structurally similar to pyridine, are known for their diverse structures .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyridine and its derivatives are known to undergo a variety of reactions. For example, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Compounds similar to "[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate" have been explored for their potential medicinal applications, particularly in the development of new pharmacological agents. For instance, 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(arylcarbamoyl)-1,4-dihydropyridines exhibit CNS depressant (anticonvulsant and analgesic) and cardiovascular (inotropic and blood pressure) activities, indicating their potential as pharmacodynamic agents (Swamy, Reddy, & Reddy, 1998). Additionally, novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their in vitro anticancer activity, demonstrating selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Chemical Synthesis and Structural Studies

Research has also focused on the synthesis of derivatives and analogs of pyridine carboxylates for use in chemical synthesis and structural studies. For example, novel methodologies have been developed for the synthesis of 4-halogenated 6-diethylcarbamoylpyridine-2-carboxylic acids, important synthons for creating non-symmetric tridentate aromatic chelating agents and functional dimetallic helicates (Chauvin, Tripier, & Bünzli, 2001). The structural diversity of coordination polymers containing angular dipyridyl ligands with amide spacers further underscores the versatility of these compounds in material science and coordination chemistry (Yeh, Chen, & Wang, 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

[4-(phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O3/c21-18-17(7-4-12-22-18)20(25)26-13-14-8-10-15(11-9-14)19(24)23-16-5-2-1-3-6-16/h1-12H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEYXKBCVZDPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC(=O)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)

![3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2447475.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)

![2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2447478.png)

![N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2447480.png)

![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)

![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)

![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)